5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF
Description
5-Chloro-2-methylphenylmagnesium bromide is a Grignard reagent widely used in organic synthesis for nucleophilic additions and cross-coupling reactions. It is typically supplied as a 0.50 M solution in tetrahydrofuran (THF), a solvent known for stabilizing Grignard reagents via coordination to magnesium . This compound features a chloro substituent at the 5-position and a methyl group at the 2-position on the benzene ring, which influence its electronic and steric properties. The chloro group is electron-withdrawing, reducing the electron density of the aromatic ring, while the methyl group provides steric bulk and mild electron-donating effects. These characteristics make it suitable for selective arylations and functionalizations in complex molecule synthesis .
Properties
IUPAC Name |
magnesium;1-chloro-4-methylbenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJHGLYENGPQPE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methylphenylmagnesium bromide is a Grignard reagent that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its biological activity, while not extensively studied compared to other compounds, has been explored for potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
5-Chloro-2-methylphenylmagnesium bromide is characterized by its formula and is typically prepared in tetrahydrofuran (THF) as a solvent. The presence of both chlorine and methyl groups on the aromatic ring enhances its reactivity and potential biological interactions.
The biological activity of Grignard reagents like 5-chloro-2-methylphenylmagnesium bromide is often linked to their ability to act as nucleophiles in various reactions. This compound can participate in nucleophilic substitutions and additions, which may lead to the formation of biologically active derivatives. The lipophilicity imparted by the chloro and methyl substituents allows for better cell membrane penetration, potentially influencing intracellular targets.
Biological Activity
Research has indicated several areas where 5-chloro-2-methylphenylmagnesium bromide may exhibit biological activity:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of several Grignard reagents, including those derived from chlorinated phenyl groups. Results showed that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
- Neurotransmitter Interaction : Research has also focused on the interaction of similar compounds with neurotransmitter systems. For instance, studies on related Grignard reagents indicated effects on dopamine transporter activity, suggesting potential implications for neuropharmacology.
- Synthesis of Bioactive Compounds : The ability to synthesize complex organic molecules using 5-chloro-2-methylphenylmagnesium bromide highlights its importance in drug development. For example, it has been used as a building block for synthesizing novel pharmaceuticals with targeted biological activities.
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H6BrClMg
- Molecular Weight : 229.78 g/mol
- Purity : Typically around 95%
- Solvent : Tetrahydrofuran (THF)
Synthetic Applications
-
Formation of Carbon-Carbon Bonds :
- As a Grignard reagent, 5-Chloro-2-methylphenylmagnesium bromide is primarily used to form carbon-carbon bonds through nucleophilic addition reactions with electrophiles such as carbonyl compounds. This application is crucial for synthesizing complex organic molecules.
-
Reactivity with Electrophiles :
- The compound can react with various electrophiles including aldehydes, ketones, and epoxides, facilitating the formation of secondary and tertiary alcohols. This versatility makes it an essential reagent in organic synthesis.
- Coupling Reactions :
Case Study 1: Synthesis of Alcohols
A study demonstrated the effectiveness of 5-Chloro-2-methylphenylmagnesium bromide in synthesizing secondary alcohols from ketones. The reaction conditions were optimized to yield high purity products, illustrating the compound's utility in generating valuable intermediates for pharmaceuticals.
Case Study 2: Functionalization of Aromatic Compounds
In another investigation, this Grignard reagent was employed to functionalize aromatic compounds through electrophilic aromatic substitution reactions. The presence of the chlorine atom enhances the electrophilicity of the aromatic ring, allowing for selective substitutions that are beneficial in drug development.
Table 1: Summary of Synthetic Reactions Using 5-Chloro-2-methylphenylmagnesium bromide
Research Findings and Insights
Recent studies have highlighted the significance of Grignard reagents like 5-Chloro-2-methylphenylmagnesium bromide in advancing synthetic methodologies. Its ability to facilitate complex organic transformations under mild conditions has made it a focal point in academic and industrial research.
-
Environmental Considerations :
- Research emphasizes the need for greener synthetic pathways using this reagent, promoting methodologies that minimize waste and enhance sustainability.
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Future Directions :
- Ongoing investigations aim to expand the scope of reactions involving this compound, exploring its potential in asymmetric synthesis and catalysis.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) reduce reactivity in nucleophilic attacks, while electron-donating groups (e.g., OCH₃) increase it. However, steric hindrance from methyl or methoxy groups can offset electronic effects .
- Heterocyclic vs. Aromatic Cores : The thienyl group in 5-Chloro-2-thienylmagnesium bromide introduces sulfur-based conjugation, altering reactivity in coupling reactions compared to purely aromatic systems .
Physical Properties and Handling
- Solvent Stability : THF solutions (e.g., 5-Chloro-2-methylphenylmagnesium bromide) have a boiling point of 65°C and flash point of −17°C, requiring storage under inert conditions. 2-MeTHF, used in some analogues, offers higher boiling points but similar coordination properties .
- Safety : All Grignard reagents react violently with water. Packaging in AcroSeal™ glass bottles is standard to prevent moisture ingress .
Preparation Methods
General Preparation Strategy
The preparation of 5-chloro-2-methylphenylmagnesium bromide involves the classical Grignard reaction: the insertion of magnesium metal into the carbon-bromine bond of 5-chloro-2-methylbromobenzene in anhydrous THF under inert atmosphere conditions.
Activation of Magnesium: Fresh magnesium turnings are activated to initiate the reaction. Activation can be achieved by mechanical stirring, washing with dilute acid, or adding a small amount of iodine or 1,2-dibromoethane to remove surface oxides and promote magnesium reactivity.
Addition of Aryl Bromide: 5-Chloro-2-methylbromobenzene is added slowly to the activated magnesium in dry THF. The addition is controlled to maintain gentle reflux and avoid excessive heat that can cause side reactions.
Reaction Monitoring: The progress is monitored by observing the cessation of hydrogen gas evolution or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
Confirmation of Grignard Formation: A small aliquot of the reaction mixture can be quenched with deuterated water (D₂O) and analyzed by nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the Grignard reagent.
Detailed Experimental Procedure
| Step | Procedure Detail | Notes |
|---|---|---|
| 1 | Dry magnesium turnings (typically 1.1 equivalents) are placed in a dry, inert atmosphere flask (argon or nitrogen). | Ensures moisture exclusion to prevent reagent decomposition. |
| 2 | A few crystals of iodine or a drop of 1,2-dibromoethane are added to activate the magnesium surface. | Activation facilitates initiation of the Grignard reaction. |
| 3 | Anhydrous tetrahydrofuran (THF) is added to the flask to suspend the magnesium. | THF coordinates to magnesium, stabilizing the reagent. |
| 4 | 5-Chloro-2-methylbromobenzene (1 equivalent) dissolved in dry THF is added dropwise to the stirred suspension at 20–40°C. | Controlled addition prevents runaway exotherms. |
| 5 | The mixture is refluxed gently, typically at the boiling point of THF (~66°C), for 1–2 hours until magnesium consumption is complete. | Ensures complete conversion to the Grignard reagent. |
| 6 | The resulting 0.50 M solution of 5-chloro-2-methylphenylmagnesium bromide in THF is cooled and stored under inert atmosphere. | Storage under argon prevents decomposition by moisture or oxygen. |
Reaction Conditions and Optimization
Temperature Control: Maintaining the temperature between 20–40°C during addition is critical to avoid side reactions such as Wurtz coupling or decomposition.
Solvent Purity: THF must be rigorously dried and distilled prior to use to exclude water, which rapidly destroys Grignard reagents.
Inert Atmosphere: The entire procedure is conducted under argon or nitrogen to prevent oxidation and hydrolysis.
Magnesium Activation: Use of iodine or 1,2-dibromoethane as initiators is standard practice to overcome the induction period commonly observed in Grignard reactions.
Analytical Data for Quality Control
| Parameter | Typical Value | Analytical Method | Notes |
|---|---|---|---|
| Concentration | 0.50 M | Titration with standard acid or NMR quantification | Ensures reagent strength for reproducibility |
| Purity | ~95% | GC-MS, NMR | Minor impurities from unreacted bromide or side products |
| Solvent | Anhydrous THF | Karl Fischer titration for water content | Water content <50 ppm recommended |
| Appearance | Clear to slightly yellow solution | Visual inspection | Color may deepen with age or impurities |
Comparative Notes on Preparation Variants
Alternative Initiators: Some protocols employ ultrasound or mechanical stirring to activate magnesium without additives.
Scaling Up: Large-scale preparations maintain similar stoichiometry but require efficient cooling and stirring to control exotherms.
Use of Alkyl-Substituted THF: Alkylated THF derivatives can be used to modify solvent properties but are less common.
Summary Table of Preparation Parameters
| Parameter | Standard Conditions | Alternative Options | Impact on Preparation |
|---|---|---|---|
| Magnesium Source | Fresh turnings | Activated powder | Powder may increase reaction rate |
| Initiator | Iodine or 1,2-dibromoethane | Ultrasound, mechanical stirring | Initiators reduce induction time |
| Solvent | Anhydrous THF | Alkyl-substituted THF | Solvent affects solubility and stability |
| Temperature | 20–40°C during addition, reflux after | Room temperature | Controls reaction rate and side reactions |
| Atmosphere | Argon or nitrogen | Vacuum | Inert atmosphere critical to prevent hydrolysis |
| Concentration | 0.50 M | 0.25–1.0 M | Concentration affects reactivity and handling |
Research Findings and Insights
Studies confirm that the presence of the chloro substituent at the 5-position slightly reduces the nucleophilicity of the Grignard reagent compared to unsubstituted analogs, necessitating careful control of reaction conditions to achieve high yields.
The methyl group at the 2-position introduces steric hindrance, which can influence regioselectivity in subsequent synthetic steps.
The use of THF as solvent is critical due to its ability to coordinate magnesium and stabilize the organometallic intermediate.
Analytical methods such as NMR and GC-MS are essential for confirming reagent formation and purity, especially when used in complex synthetic sequences.
Q & A
Basic: What is the standard protocol for synthesizing 5-chloro-2-methylphenylmagnesium bromide in THF?
Methodological Answer:
The synthesis typically involves reacting 5-chloro-2-methylbromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere (argon/nitrogen). Key steps include:
Activation of Magnesium: Pre-treated magnesium turnings are added to THF, followed by a small amount of iodine or 1,2-dibromoethane to initiate the reaction .
Controlled Addition: The aryl bromide is added dropwise to maintain a gentle reflux. Temperature control (20–40°C) is critical to avoid side reactions.
Monitoring: Reaction progress is tracked by observing gas evolution (H₂) cessation or via GC-MS/TLC .
Quenching Test: A small aliquot is quenched with deuterated water (D₂O) and analyzed by NMR to confirm Grignard formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
